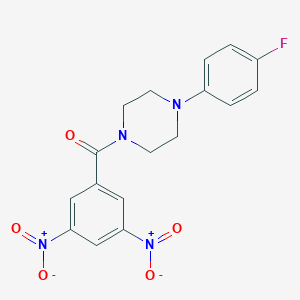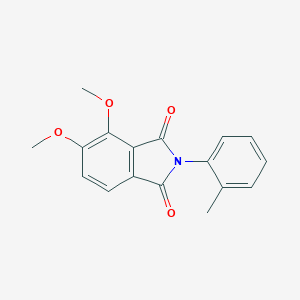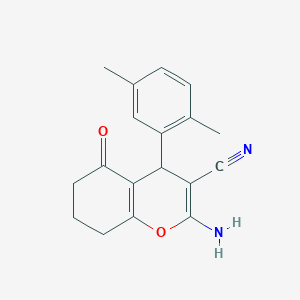
1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that features both nitro and fluoro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps. One common method starts with the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of a fluoro group on a phenyl ring through electrophilic aromatic substitution. The final step involves the formation of the piperazine ring and its attachment to the methanone group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the fluoro group.
Wissenschaftliche Forschungsanwendungen
1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the fluoro group can influence the compound’s binding affinity to biological targets. The piperazine ring provides structural flexibility, allowing the compound to interact with various enzymes or receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: Similar in having a fluoro group and a carbonyl group but lacks the nitro and piperazine functionalities.
Bis(4-fluorophenyl)methanone: Shares the fluoro and carbonyl groups but differs in the absence of nitro groups and piperazine ring.
Uniqueness
1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE is unique due to the combination of nitro, fluoro, and piperazine functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C17H15FN4O5 |
|---|---|
Molekulargewicht |
374.32g/mol |
IUPAC-Name |
(3,5-dinitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15FN4O5/c18-13-1-3-14(4-2-13)19-5-7-20(8-6-19)17(23)12-9-15(21(24)25)11-16(10-12)22(26)27/h1-4,9-11H,5-8H2 |
InChI-Schlüssel |
NLLNFHRAAHLQQX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-(2-Chlorophenyl)-2-furyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B446925.png)
![5-{4-[(2,4-Dichlorobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B446926.png)
![1-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B446927.png)


![2-(4-iodophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B446933.png)
![Methyl 4-[3-methoxy-4-(pentyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B446937.png)


![3-(Ethylsulfanyl)-6-(2-{5-nitro-2-furyl}vinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B446940.png)
![(4E)-1-(3-chlorophenyl)-4-[4-(diethylamino)-2-propoxybenzylidene]pyrazolidine-3,5-dione](/img/structure/B446941.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B446942.png)

![2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B446949.png)
